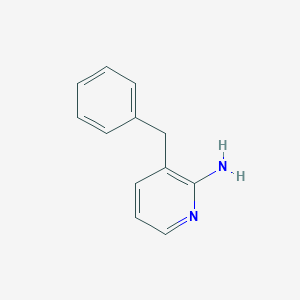

3-Benzylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Benzylpyridin-2-amine is a small molecule that falls under the category of aminopyridines and derivatives . It has a chemical formula of C12H12N2O and an average weight of 200.2365 . It is considered an experimental compound .

Synthesis Analysis

The synthesis of 3-Benzylpyridin-2-amine or similar compounds often involves various chemical reactions. For instance, pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with an appropriate substrate under optimum conditions .

Molecular Structure Analysis

The molecular structure of 3-Benzylpyridin-2-amine consists of a pyridine ring attached to an amino group and a benzyl group . The structure is aromatic and belongs to the class of organic compounds known as aminopyridines and derivatives .

Chemical Reactions Analysis

Pyridine derivatives, like 3-Benzylpyridin-2-amine, can undergo various chemical reactions. For example, they can participate in Schiff base condensation reactions with appropriate substrates under optimum conditions . Additionally, they can react with other compounds in nucleophilic substitution, electrophilic substitution, and N-protonation reactions .

Aplicaciones Científicas De Investigación

1. Anti-Inflammatory Applications

1.1 Scientific Field

The field of interest here is medicinal chemistry and drug discovery.

3-Benzylpyridin-2-amine

has shown promising anti-inflammatory properties. Inflammation is a natural response of the body to protect tissues against disease or infection. However, excessive or chronic inflammation can lead to various health issues. Researchers have explored pyrimidine derivatives, including 3-Benzylpyridin-2-amine , as potential anti-inflammatory agents.

1.3 Methods of Application

Several methods exist for synthesizing pyrimidines, including 3-Benzylpyridin-2-amine . These methods involve chemical reactions that introduce the benzyl and pyridine moieties. Researchers typically employ organic synthesis techniques, such as cyclization reactions, to obtain the desired compound.

1.4 Results and Outcomes

Studies have revealed that 3-Benzylpyridin-2-amine exhibits inhibitory effects on key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. These mediators play crucial roles in the inflammatory response. The compound’s anti-inflammatory effects make it a potential candidate for drug development .

2. Neurotherapeutic Applications

2.1 Scientific Field

Neuropharmacology and drug discovery.

3-Benzylpyridin-2-amine

derivatives have been investigated as agonists for the orphan GPR52 receptor. GPR52 is emerging as a promising target for neurological disorders. Researchers have optimized lead compounds to identify unique GPR52 agonists with improved potency and efficacy .

2.3 Methods of Application

Iterative drug design strategies have been employed to optimize lead compounds. Researchers modify the benzylpyridine scaffold to enhance binding affinity and functional activity at the GPR52 receptor.

2.4 Results and Outcomes

The synthesized derivatives, such as 10a (PW0677) , 15b (PW0729) , and 24f (PW0866) , exhibit improved potency and efficacy as GPR52 agonists. These compounds hold promise for neurotherapeutic applications .

3. Synthetic Methods Development

3.1 Scientific Field

Organic synthesis and chemical methodology.

3.2 Summary of Application

Researchers have developed convenient synthetic methods for N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which include the benzylpyridine moiety. These compounds have attractive biological properties and find applications in medicinal chemistry .

3.3 Methods of Application

Chemodivergent synthetic approaches have been explored to efficiently access N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines. These methods involve selective reactions that introduce the pyridine and benzyl functionalities.

3.4 Results and Outcomes

The developed synthetic methods allow efficient access to diverse N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines. These compounds serve as valuable building blocks for drug discovery and other applications .

Safety And Hazards

Direcciones Futuras

The future directions of research on compounds like 3-Benzylpyridin-2-amine could involve further exploration of their potential therapeutic applications. For instance, peptide-drug conjugates are being explored for their potential in targeted cancer therapy . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is another promising direction .

Propiedades

IUPAC Name |

3-benzylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-11(7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHFNZESSVNEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563724 |

Source

|

| Record name | 3-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylpyridin-2-amine | |

CAS RN |

130277-16-6 |

Source

|

| Record name | 3-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)

![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)